Cas no 900911-39-9 (4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER)
4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER Chemical and Physical Properties
Names and Identifiers
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- 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER
- 4-Bromophenyl-(4-Fluorobenzyl)Ether(WX633138)
- Benzene, 1-bromo-4-[(4-fluorophenyl)methoxy]-
- 1-Bromo-4-((4-fluorobenzyl)oxy)benzene
- AKOS000201913
- AM805214
- CS-0191724
- 1-[(4-bromophenoxy)methyl]-4-fluorobenzene
- SCHEMBL21568939
- 1-bromo-4-[(4-fluorophenyl)methoxy]benzene
- AS-62308
- 900911-39-9
- DB-162432
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- MDL: MFCD05105284
- Inchi: 1S/C13H10BrFO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9H2
- InChI Key: RKQAIWHMXGWHRT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OCC1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 279.98991g/mol
- Monoisotopic Mass: 279.98991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019133783-1g |
4-Bromophenyl-(4-fluorobenzyl)ether |
900911-39-9 | 95% | 1g |
$314.82 | 2023-08-31 | |
| Alichem | A019133783-5g |
4-Bromophenyl-(4-fluorobenzyl)ether |
900911-39-9 | 95% | 5g |
$934.92 | 2023-08-31 | |
| abcr | AB432462-1 g |
4-Bromophenyl-(4-fluorobenzyl)ether |
900911-39-9 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB432462-5 g |
4-Bromophenyl-(4-fluorobenzyl)ether |
900911-39-9 | 5g |
€1,422.60 | 2023-04-23 | ||
| abcr | AB432462-250mg |
4-Bromophenyl-(4-fluorobenzyl)ether; . |
900911-39-9 | 250mg |
€254.00 | 2025-04-15 | ||
| abcr | AB432462-10g |
4-Bromophenyl-(4-fluorobenzyl)ether; . |
900911-39-9 | 10g |
€2385.00 | 2024-08-03 | ||
| eNovation Chemicals LLC | D767166-500mg |
4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER |
900911-39-9 | 95% | 500mg |
$270 | 2024-06-06 | |
| eNovation Chemicals LLC | D767166-2g |
4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER |
900911-39-9 | 95% | 2g |
$595 | 2024-06-06 | |
| eNovation Chemicals LLC | D767166-500mg |
4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER |
900911-39-9 | 95% | 500mg |
$350 | 2025-02-19 | |
| A2B Chem LLC | AH90935-1mg |
4-Bromophenyl-(4-fluorobenzyl)ether |
900911-39-9 | 95 | 1mg |
$73.00 | 2023-12-29 |
4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER Suppliers
4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER
Chemical Profile of 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER (CAS No. 900911-39-9) and Its Emerging Applications in Modern Research
4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER, identified by the CAS number 900911-39-9, represents a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic ether, characterized by the presence of both bromine and fluorine substituents on a phenyl ring, has garnered considerable attention due to its versatile structural features and potential applications in synthetic chemistry, medicinal chemistry, and material science. The unique combination of these heteroatoms imparts distinct electronic and steric properties, making it a valuable intermediate in the development of novel molecules.
The molecular structure of 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER consists of a brominated phenyl ring linked to a 4-fluorobenzyl group via an oxygen atom. This connectivity allows for facile functionalization at multiple sites, enabling chemists to tailor the compound for specific applications. The bromine atom, located on the para position relative to the ether oxygen, serves as a reactive handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, particularly in the synthesis of biologically active compounds.
The fluorine substituent on the second phenyl ring introduces electron-withdrawing effects, which can modulate the reactivity and electronic properties of the molecule. Fluorinated aromatic compounds are well-documented for their enhanced metabolic stability and improved binding affinity in drug design. In recent years, 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER has been explored as a key building block in the synthesis of fluorinated ethers, which are increasingly recognized for their role in pharmaceuticals and agrochemicals. The ability to introduce fluorine at specific positions allows for fine-tuning of pharmacokinetic properties, such as bioavailability and lipophilicity.
One of the most compelling aspects of 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER is its utility in medicinal chemistry. Researchers have leveraged its structural motif to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its role as a precursor in synthesizing small-molecule inhibitors for enzymes involved in cancer metabolism. The bromine moiety facilitates easy introduction into larger scaffolds via palladium-catalyzed reactions, while the fluorobenzyl group enhances interactions with biological targets. This combination has led to the discovery of compounds with promising preclinical activity against oncogenic pathways.
Recent advancements in computational chemistry have further highlighted the potential of 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER as a scaffold for drug discovery. Molecular modeling studies indicate that this compound can be engineered to exhibit favorable interactions with protein receptors, making it an attractive candidate for structure-based drug design. The electron-deficient nature of the bromophenyl ring and the electron-rich character of the fluoro-benzyl group create a balance that can optimize binding affinities. Such insights have guided synthetic efforts toward developing more potent and selective therapeutic agents.
In material science, 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER has found applications in the synthesis of advanced polymers and liquid crystals. The presence of both bromine and fluorine allows for controlled polymerization and functionalization, leading to materials with tailored properties such as high thermal stability and optical clarity. These characteristics are particularly valuable in electronic devices, where precise control over molecular architecture is essential for performance optimization.
The synthesis of 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER typically involves nucleophilic substitution reactions or cross-coupling methodologies starting from commercially available precursors like 4-bromophenol and 4-fluorobenzyl halides. Advances in synthetic techniques have made these processes more efficient and scalable, enabling access to large quantities of pure material for research purposes. The availability of high-quality starting materials ensures that researchers can focus on downstream applications without being hindered by synthetic challenges.
The growing interest in 4-BROMOPHENYL-(4-FLUOROBENZYL)ETHER underscores its importance as a versatile chemical intermediate. As research continues to uncover new applications, this compound is likely to remain at the forefront of chemical innovation across multiple disciplines. Its unique structural features offer endless possibilities for molecular engineering, driving progress in pharmaceuticals, materials science, and beyond.
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